molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-A]pyrazine CAS No. 63744-41-2

5-Chloroimidazo[1,2-A]pyrazine

Cat. No.: B1631542
CAS No.: 63744-41-2
M. Wt: 153.57 g/mol
InChI Key: ORPGZTZXVOKJHD-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring. The presence of a chlorine atom at the 5-position of the imidazole ring distinguishes this compound from other imidazopyrazines. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique physicochemical and medicinal properties .

Scientific Research Applications

5-Chloroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

5-Chloroimidazo[1,2-A]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites that can be excreted from the body . This compound can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-A]pyrazine typically involves the regioselective metalation of 6-chloroimidazo[1,2-A]pyrazine using bases such as 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride (TMPMgCl·LiCl) and 2,2,6,6-tetramethylpiperidyl zinc magnesium chloride lithium chloride (TMP2Zn·2MgCl2·2LiCl). These intermediates are then quenched with various electrophiles to yield polyfunctionalized imidazopyrazine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of organometallic intermediates and regioselective metalation techniques are likely to be employed in large-scale synthesis due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine N-oxides, while substitution reactions may yield various functionalized derivatives .

Comparison with Similar Compounds

    Imidazo[1,2-A]pyrazine: The parent compound without the chlorine substitution.

    6-Chloroimidazo[1,2-A]pyrazine: A similar compound with the chlorine atom at the 6-position.

    Imidazo[1,2-B]pyridazine: A related compound with a different fused ring system.

Uniqueness: 5-Chloroimidazo[1,2-A]pyrazine is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules. This substitution can enhance its physicochemical properties and make it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPGZTZXVOKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511232
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-41-2
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaHCO3 (4.215 g, 50.1736 mmol) and IPA (40 mL) were added to a mixture of 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 10.8066 mmol), 40% HBr (475 mL, 2.3157 mmol) and 2 drops of water previously refluxed for 1 hr. The reaction mixture was stirred for 5 mins and filtered. To the filtrate was added 6-chloro-pyrazin-2-ylamine (1 g, 7.7190 mmol) and the resulting mixture was refluxed for overnight. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was neutralized with Na2CO3 and partitioned between ethylacetate and water. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1-2% MeOH in CHCl3) afforded 300 mg of the product (25.31% yield).
Quantity
4.215 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
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reactant
Reaction Step One
Name
Quantity
475 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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